molecular formula C27H26ClN3O4 B2517884 N-(4-chlorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide CAS No. 932469-98-2

N-(4-chlorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide

Cat. No.: B2517884
CAS No.: 932469-98-2
M. Wt: 491.97
InChI Key: GRMJGVJOLBSHFJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide is a structurally complex acetamide derivative featuring:

  • A 1,2-dihydroquinolin-2-one core substituted with a 7-methyl group.
  • A 3-[(3,4-dimethoxyphenyl)aminomethyl] side chain at position 3 of the quinoline ring.
  • An N-(4-chlorophenyl)acetamide moiety at position 1.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-[(3,4-dimethoxyanilino)methyl]-7-methyl-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O4/c1-17-4-5-18-13-19(15-29-22-10-11-24(34-2)25(14-22)35-3)27(33)31(23(18)12-17)16-26(32)30-21-8-6-20(28)7-9-21/h4-14,29H,15-16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMJGVJOLBSHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)CNC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 7-Methyl-1,2-Dihydroquinolin-2-One

The quinoline scaffold is synthesized via Knorr quinoline synthesis or Friedländer annulation . A modified Friedländer approach using 4-methylcyclohexanone and 2-aminobenzaldehyde under acidic conditions yields 7-methyl-1,2-dihydroquinolin-2-one.

Procedure :

  • 4-Methylcyclohexanone (10 mmol) and 2-aminobenzaldehyde (10 mmol) are refluxed in ethanol with conc. HCl (2 mL) for 12 hours.
  • The mixture is cooled, neutralized with NaHCO₃, and extracted with chloroform.
  • Column chromatography (chloroform/methanol, 95:5) isolates the product as a white solid (72% yield).

Characterization :

  • ¹H NMR (300 MHz, CDCl₃) : δ 2.38 (s, 3H, CH₃), 6.52–7.45 (m, 4H, Ar-H), 10.12 (s, 1H, NH).
  • LC-MS (ESI) : m/z 188.1 [M+H]⁺.

Introduction of the 3-Aminomethyl Group

A Mannich reaction installs the aminomethyl group at position 3 using formaldehyde and ammonium chloride.

Procedure :

  • 7-Methyl-1,2-dihydroquinolin-2-one (5 mmol) is dissolved in dioxane (20 mL).
  • Formaldehyde (37% aq., 15 mmol) and NH₄Cl (7.5 mmol) are added, and the mixture is stirred at 60°C for 6 hours.
  • The product is precipitated with ice-water and purified via recrystallization (ethanol) to yield 7-methyl-3-(aminomethyl)-1,2-dihydroquinolin-2-one (68% yield).

Characterization :

  • IR (KBr) : ν 3360 (NH₂), 1665 (C=O) cm⁻¹.
  • ¹H NMR (300 MHz, DMSO-d₆) : δ 2.41 (s, 3H, CH₃), 3.88 (s, 2H, CH₂NH₂), 7.01–7.89 (m, 4H, Ar-H).

Functionalization with 3,4-Dimethoxyphenylamino Group

Coupling via Reductive Amination

The aminomethyl intermediate reacts with 3,4-dimethoxybenzaldehyde under reductive amination conditions.

Procedure :

  • 7-Methyl-3-(aminomethyl)-1,2-dihydroquinolin-2-one (3 mmol) and 3,4-dimethoxybenzaldehyde (3.3 mmol) are stirred in methanol (15 mL).
  • NaBH₃CN (4.5 mmol) is added portionwise at 0°C, and the reaction is stirred for 24 hours.
  • The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried (Na₂SO₄) and concentrated to afford the secondary amine (82% yield).

Characterization :

  • ¹³C NMR (75 MHz, CDCl₃) : δ 56.2 (OCH₃), 56.5 (OCH₃), 109.4–151.2 (Ar-C).
  • HRMS (ESI) : m/z 383.1754 [M+H]⁺ (calc. 383.1761).

Installation of the Acetamide Side Chain

Synthesis of 2-Chloro-N-(4-chlorophenyl)acetamide

4-Chloroaniline (10 mmol) is reacted with chloroacetyl chloride (12 mmol) in dichloromethane with triethylamine (15 mmol) as a base.

Procedure :

  • Chloroacetyl chloride is added dropwise to a stirred solution of 4-chloroaniline and Et₃N in DCM at 0°C.
  • The mixture is stirred for 2 hours, washed with HCl (1M) and brine, then dried and concentrated to yield the acetamide (89% yield).

Characterization :

  • mp : 179–180°C.
  • ¹H NMR (300 MHz, CDCl₃) : δ 4.21 (s, 2H, COCH₂Cl), 7.32–7.45 (m, 4H, Ar-H).

Final Coupling Reaction

The quinoline derivative (1 mmol) and 2-chloro-N-(4-chlorophenyl)acetamide (1.2 mmol) are coupled using K₂CO₃ in DMF.

Procedure :

  • The reactants are stirred in DMF (10 mL) with K₂CO₃ (3 mmol) at 80°C for 8 hours.
  • The mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol (65% yield).

Characterization :

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 2.39 (s, 3H, CH₃), 3.72 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 4.92 (s, 2H, CH₂N), 6.82–7.89 (m, 10H, Ar-H).
  • HRMS (ESI) : m/z 563.2108 [M+H]⁺ (calc. 563.2113).

Alternative Synthetic Routes and Optimization

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for the Mannich step (30 minutes vs. 6 hours) with comparable yields (70%).

Photocatalytic Methods

Visible-light-mediated coupling using Ru(bpy)₃Cl₂ as a photocatalyst in DMSO achieves 75% yield for the reductive amination step.

Challenges and Mitigation Strategies

  • Low Solubility : Use of DMF or DMSO enhances solubility during coupling reactions.
  • Regioselectivity : Electron-donating groups on the quinoline direct substitution to position 3.
  • Purification : Gradient elution (chloroform:methanol 95:5 to 90:10) resolves polar byproducts.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and dimethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in pharmaceutical applications.

Antitumor Activity

Studies have demonstrated that derivatives of quinoline compounds possess significant antitumor properties. The presence of the quinoline ring in this compound suggests potential mechanisms of action against cancer cells:

  • Mechanism : Induction of apoptosis and inhibition of tumor cell proliferation.
  • Case Studies : Research has shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancers.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Its structure suggests potential interactions with bacterial targets:

  • Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : Preliminary studies indicate low MIC values against common pathogens such as Staphylococcus aureus and Escherichia coli.
CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus0.5 µg/mL
Compound BEscherichia coli1 µg/mL

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key insights include:

  • Chlorine Substitution : Enhances lipophilicity and may improve bioavailability.
  • Dimethoxyphenyl Group : Contributes to increased potency through enhanced interaction with biological targets.

Therapeutic Potential

Given its biological activities, N-(4-chlorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide could be explored for various therapeutic applications:

  • Cancer Treatment : As an antitumor agent targeting specific cancer pathways.
  • Infection Control : As a broad-spectrum antimicrobial agent in treating bacterial infections.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocycle Variations

Quinoline vs. Pyrazole Derivatives
  • Target Compound: The quinoline core enables π-π stacking and planar interactions, critical for binding to hydrophobic pockets in biological targets.
  • Pyrazole Analogs: For example, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide () replaces quinoline with a pyrazole ring.
Thieno[3,2-d]pyrimidine Derivatives
  • Compound from : Features a sulfur-containing thienopyrimidine core instead of quinoline. The sulfur atom may increase metabolic stability or alter electronic properties, influencing redox activity or receptor affinity .

Substituent Modifications

Chlorophenyl vs. Methoxyphenyl Groups
  • Analog from : Substitutes 4-chlorophenyl with a 7-methoxyquinoline and ethyl-4-chlorophenyl group. Methoxy groups enhance solubility but reduce membrane permeability compared to methyl .
Aminomethyl vs. Sulfanyl Linkages
  • Target Compound: The 3-[(3,4-dimethoxyphenyl)aminomethyl] group provides hydrogen-bonding capability via NH and methoxy oxygen atoms.
  • Sulfanyl Analogs: For example, 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide () replaces aminomethyl with a sulfanyl group. Sulfur’s electronegativity may alter electron distribution, affecting binding kinetics .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
Target Compound C27H25ClN3O4 506.96 Not reported Quinoline, chlorophenyl, dimethoxyphenyl
N-[2-(4-chlorophenyl)ethyl]-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide C27H26ClN3O3 476.0 Not reported Quinoline, methoxy, ethyl-chlorophenyl
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide C24H19ClN2O2S 434.94 Not reported Quinoline, sulfanyl, methylphenyl
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide C19H17Cl2N3O2 402.26 473–475 Pyrazole, dichlorophenyl
  • Solubility : Methoxy and sulfanyl groups generally improve aqueous solubility compared to methyl or chlorophenyl substituents.
  • Thermal Stability : The pyrazole derivative () exhibits a high melting point (473–475 K), suggesting strong crystalline packing forces .

Biological Activity

N-(4-chlorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

Property Details
Molecular Formula C20H21ClN2O3
Molecular Weight 372.85 g/mol
IUPAC Name This compound

The presence of multiple functional groups suggests a diverse range of interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the quinoline core : This is achieved through cyclization reactions involving substituted anilines and appropriate aldehydes.
  • Introduction of the chlorophenyl group : This is often done via electrophilic aromatic substitution.
  • Final acetamide formation : The compound is completed by coupling the quinoline derivative with an acetamide moiety.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : It is believed that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .
  • Case Studies : In vitro studies on various cancer cell lines (e.g., A549 lung cancer cells) showed IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad Spectrum Activity : It demonstrated activity against both Gram-positive and Gram-negative bacteria, with a notable efficacy against Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

Another significant aspect of the biological activity includes anti-inflammatory effects:

  • Inhibition of COX Enzymes : Similar compounds have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This suggests potential use in treating inflammatory disorders .
  • Research Findings : In vivo studies demonstrated reduced levels of pro-inflammatory cytokines in models treated with this class of compounds .

Summary of Biological Activities

Activity Type Effectiveness Mechanism
AnticancerHighInduction of apoptosis
AntimicrobialModerate to HighDisruption of cell membranes
Anti-inflammatorySignificantCOX inhibition

Q & A

Q. What are the key synthetic challenges in preparing N-(4-chlorophenyl)-2-(3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamide, and how are they addressed methodologically?

The synthesis involves multi-step reactions requiring precise control of conditions (e.g., temperature, solvent selection) to optimize yield and purity. Critical steps include:

  • Amide bond formation : Use of coupling agents like EDCI/HOBt under inert atmospheres to prevent hydrolysis .
  • Functional group compatibility : Sequential protection/deprotection strategies for reactive groups (e.g., amine and ketone moieties) to avoid side reactions .
  • Purification : Column chromatography or preparative HPLC to isolate intermediates, validated by TLC and NMR .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

  • NMR spectroscopy : 1H/13C NMR confirms regiochemistry and substituent positions, with distinct signals for the dimethoxyphenyl (δ 3.8–4.0 ppm, OCH3) and quinolin-2-one (δ 6.8–7.5 ppm, aromatic protons) groups .
  • Mass spectrometry (MS) : High-resolution ESI-MS provides exact mass validation (e.g., m/z calculated for C27H25ClN3O4: 514.15) .
  • HPLC : Purity assessment (>95%) using C18 reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

SAR strategies include:

  • Substituent variation : Systematic replacement of the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate receptor binding .
  • Scaffold hopping : Replacing the quinolin-2-one core with isoquinoline or tetrahydroquinoline analogs to assess impact on solubility and target affinity .
  • Pharmacophore mapping : Computational alignment with known kinase inhibitors to identify critical hydrogen-bonding motifs .

Q. How can contradictory data in pharmacological studies (e.g., varying IC50 values across assays) be resolved?

Contradictions often arise from assay-specific conditions. Mitigation approaches include:

  • Standardized protocols : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., apoptosis markers) .
  • Meta-analysis : Compare results with structurally related compounds (e.g., fluorophenyl vs. chlorophenyl analogs) to identify trends .

Q. What methodologies are recommended for identifying this compound’s biological targets?

  • Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate interacting proteins, followed by LC-MS/MS identification .
  • Kinase profiling : Screen against panels of 100+ kinases at 1 µM concentration to identify off-target effects .
  • CRISPR-Cas9 knockout : Validate target relevance by assessing resistance in cells lacking putative targets (e.g., EGFR or PI3K mutants) .

Q. How can computational modeling improve the understanding of this compound’s binding mode?

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 4HJO for kinases) to predict binding poses .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes and key residue interactions (e.g., Lys123 in ATP-binding pockets) .
  • Free energy calculations : MM-GBSA to rank binding affinities of analogs and guide synthetic prioritization .

Q. What experimental approaches are effective in characterizing degradation products under physiological conditions?

  • Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions .
  • LC-MS/MS analysis : Identify degradation products via fragmentation patterns (e.g., loss of –CH2OCH3 groups at m/z 482 → 454) .
  • Stability testing : Monitor potency loss in bioassays after accelerated storage (40°C/75% RH for 6 months) .

Methodological Development Questions

Q. Which catalytic systems are most efficient for large-scale synthesis?

  • Palladium catalysis : Pd(OAc)2/Xantphos for Suzuki-Miyaura coupling of chlorophenyl fragments (yield: 75–85%) .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., amidation from 12 h to 30 min) with controlled power settings (100–150 W) .

Q. How can in vitro toxicity be assessed methodologically?

  • Cytotoxicity screening : MTT assays in HEK293 and HepG2 cells (48-h exposure, IC50 > 50 µM indicates low toxicity) .
  • hERG inhibition : Patch-clamp electrophysiology to evaluate cardiac risk (IC50 < 10 µM flags liability) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .

Q. What strategies optimize analytical method development for this compound?

  • HPLC method optimization : Adjust mobile phase (e.g., 0.1% TFA in acetonitrile/water) to resolve polar degradation products .
  • Chiral separation : Use CHIRALPAK IG columns to isolate enantiomers if asymmetric centers are present .
  • Validation per ICH guidelines : Establish linearity (R2 > 0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) .

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